ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” are currently unknown
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, such as dna and topoisomerase ii . These interactions can lead to changes in cellular processes, such as DNA replication and cell division .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Some thiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activity , suggesting potential therapeutic applications.
Biological Activity
Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H20N2O4S
- Molecular Weight : 348.417 g/mol
- CAS Number : 5940-39-6
- Density : 1.264 g/cm³
- LogP : 3.5325 (indicating moderate lipophilicity)
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiazole ring through cyclization reactions.
- Acetylation of amino groups , which enhances biological activity.
- Esterification , providing the ethyl group that contributes to solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism involves:
- Inhibition of cancer cell proliferation : The compound has shown cytotoxic effects against various cancer cell lines.
- Specificity towards cancer types : For example, derivatives have demonstrated effectiveness against breast and lung cancer cells with IC50 values as low as 0.06 µM in some cases .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties:
- Broad-spectrum activity against bacteria like E. coli and S. aureus.
- Fungal inhibition , particularly against strains such as A. niger and A. oryzae.
Acetylcholinesterase Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in treating Alzheimer's disease:
- In vitro assays indicate promising AChE inhibitory activity, suggesting potential for cognitive enhancement therapies .
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzyme inhibition : The compound binds to active sites on enzymes like AChE, altering their function.
- Receptor modulation : It may also affect neurotransmitter receptors, enhancing synaptic transmission.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated strong AChE inhibition with an IC50 value of 2.7 µM for related thiazole compounds. |
Study 2 | Highlighted the anticancer efficacy against multiple cell lines with significant cytotoxicity observed in vitro. |
Study 3 | Investigated the antioxidant properties alongside antimicrobial effects, showing a dual action mechanism that could enhance therapeutic applications. |
Properties
IUPAC Name |
ethyl 2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-5-22-16(21)15-12(4)18-17(24-15)19-14(20)9-23-13-8-6-7-10(2)11(13)3/h6-8H,5,9H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPZSNMDAVRQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=CC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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